Cas no 380226-98-2 (4-hydrazinylpiperidine dihydrochloride)
4-hydrazinylpiperidine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-Hydrazinopiperidine dihydrochloride
- 4-HYDRAZINYLPIPERIDINE DIHYDROCHLORIDE
- 4-hydrazinyl-Piperidine dihydrochloride
- 1-(PIPERIDIN-4-YL)HYDRAZINE 2HCL
- BL010349
- EN300-83297
- MolPort-018-617-033
- SureCN184975
- AKOS000282919
- piperidine, 4-hydrazino-, dihydrochloride
- C5H15Cl2N3
- 4-Hydrazinylpiperidine diHCl
- CS-0109590
- 4-hydrazinylpiperidinedihydrochloride
- AFLRARNCCZQUGM-UHFFFAOYSA-N
- SCHEMBL184975
- A924304
- AM9811
- ALBB-014983
- MFCD18071345
- piperidin-4-ylhydrazine;dihydrochloride
- SS-4697
- 380226-98-2
- SB41389
- 4-Hydrazinylpiperidine--hydrogen chloride (1/2)
- piperidin-4-yl-hydrazine dihydrochloride
- 1-(piperidin-4-yl)hydrazine dihydrochloride
- DB-305941
- DTXSID50624619
- 2,6-dichloro-3-fluoroacetophenone
- 4-hydrazinylpiperidine dihydrochloride
-
- MDL: MFCD18071345
- Inchi: 1S/C5H13N3.2ClH/c6-8-5-1-3-7-4-2-5;;/h5,7-8H,1-4,6H2;2*1H
- InChI Key: AFLRARNCCZQUGM-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1CCC(CC1)NN
Computed Properties
- Exact Mass: 187.0643029g/mol
- Monoisotopic Mass: 187.0643029g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 58.7
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.1Ų
4-hydrazinylpiperidine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0109590-1g |
4-Hydrazinylpiperidine dihydrochloride |
380226-98-2 | 1g |
$327.0 | 2022-04-27 | ||
| Frontier Specialty Chemicals | G14775-250 mg |
4-Hydrazinylpiperidine dihydrochloride |
380226-98-2 | 250mg |
$ 137.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | G14775-1 g |
4-Hydrazinylpiperidine dihydrochloride |
380226-98-2 | 1g |
$ 368.00 | 2022-11-04 | ||
| TRC | H955638-10mg |
4-hydrazinylpiperidine dihydrochloride |
380226-98-2 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | H955638-50mg |
4-hydrazinylpiperidine dihydrochloride |
380226-98-2 | 50mg |
$ 185.00 | 2022-06-02 | ||
| TRC | H955638-100mg |
4-hydrazinylpiperidine dihydrochloride |
380226-98-2 | 100mg |
$ 275.00 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G14775-250mg |
4-Hydrazinylpiperidine dihydrochloride |
380226-98-2 | 250mg |
3200.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G14775-1g |
4-Hydrazinylpiperidine dihydrochloride |
380226-98-2 | 1g |
9702.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G14775-250mg |
4-Hydrazinylpiperidine dihydrochloride |
380226-98-2 | 250mg |
3200CNY | 2021-05-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G14775-1g |
4-Hydrazinylpiperidine dihydrochloride |
380226-98-2 | 1g |
9702CNY | 2021-05-08 |
4-hydrazinylpiperidine dihydrochloride Suppliers
4-hydrazinylpiperidine dihydrochloride Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 4-hydrazinylpiperidine dihydrochloride
Introduction to 4-hydrazinylpiperidine dihydrochloride (CAS No. 380226-98-2)
4-hydrazinylpiperidine dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 380226-98-2, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to the piperidine class, which is well-documented for its versatile applications in medicinal chemistry due to its unique structural and pharmacological properties. The presence of a hydrazine moiety in its molecular structure enhances its reactivity, making it a valuable intermediate in synthesizing various bioactive molecules.
The dihydrochloride salt form of 4-hydrazinylpiperidine is particularly notable for its improved solubility and stability, which are critical factors in pharmaceutical formulations. These characteristics facilitate its use in both in vitro and in vivo studies, enabling researchers to explore its potential applications more effectively. The compound’s ability to participate in hydrogen bonding and other non-covalent interactions makes it a promising candidate for designing molecules with specific biological targets.
In recent years, there has been growing interest in 4-hydrazinylpiperidine dihydrochloride due to its role in the development of novel therapeutic agents. Its structural framework is conducive to modifications that can enhance binding affinity and selectivity against disease-causing targets. For instance, studies have demonstrated its utility in the synthesis of compounds targeting neurological disorders, where the piperidine ring contributes to favorable pharmacokinetic properties.
One of the most compelling aspects of 4-hydrazinylpiperidine dihydrochloride is its versatility as a building block in drug design. Researchers have leveraged its reactivity to develop molecules with anti-inflammatory, anticancer, and antimicrobial properties. The hydrazine group, in particular, has been shown to engage in critical interactions with biomolecules, such as enzymes and receptors, which are pivotal for therapeutic efficacy.
Recent advancements in computational chemistry have further highlighted the potential of 4-hydrazinylpiperidine dihydrochloride. Molecular modeling studies suggest that modifications to its structure can fine-tune its pharmacological profile, making it an attractive scaffold for drug discovery programs. These studies often involve virtual screening of large libraries of derivatives to identify candidates with optimal properties for further development.
The synthesis of 4-hydrazinylpiperidine dihydrochloride typically involves multi-step organic reactions, starting from commercially available precursors. The process often requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound with greater efficiency and scalability, which is essential for industrial applications.
In clinical research, 4-hydrazinylpiperidine dihydrochloride has been investigated as a component in prodrug formulations designed to improve bioavailability and targeted delivery. Its ability to form stable complexes with other molecules makes it a useful tool for developing nanocarriers and other advanced drug delivery systems. Such innovations are crucial for enhancing therapeutic outcomes, especially in cases where traditional oral or intravenous administration methods are less effective.
The safety profile of 4-hydrazinylpiperidine dihydrochloride is another area of active investigation. Preclinical studies have examined its toxicity and pharmacokinetic behavior to ensure that it meets regulatory standards for further clinical development. These studies are essential for understanding how the compound behaves within biological systems and identifying any potential risks associated with its use.
Future directions in the study of 4-hydrazinylpiperidine dihydrochloride include exploring its applications in personalized medicine. By integrating genetic and molecular data, researchers aim to develop tailored therapeutic strategies that leverage the compound’s unique properties. This approach holds promise for addressing individual variations in drug response, thereby improving patient outcomes.
The role of 4-hydrazinylpiperidine dihydrochloride in interdisciplinary research is also noteworthy. Its applications span across chemistry, biology, and medicine, fostering collaborations between scientists with diverse expertise. Such interdisciplinary efforts are vital for advancing our understanding of complex biological processes and developing innovative solutions to global health challenges.
In summary, 4-hydrazinylpiperidine dihydrochloride (CAS No. 380226-98-2) represents a significant compound with broad applications in pharmaceutical research and development. Its structural features, reactivity, and pharmacological potential make it a valuable tool for designing novel therapeutic agents. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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